Hypoxylone

Description

Significance of Fungal Secondary Metabolites in Chemical Biology and Drug Discovery Research

Fungi produce a remarkable diversity of secondary metabolites, which are organic compounds with a wide range of biological activities. ornl.govasm.org These metabolites are not directly involved in the normal growth, development, or reproduction of the organism but are crucial for survival and interaction with their environment. tandfonline.com Their roles include defense against other microorganisms, communication, and protection from environmental stressors like UV radiation. scienceopen.com

The chemical complexity and structural diversity of fungal secondary metabolites have made them an invaluable resource for drug discovery and development. frontiersin.org Historically, some of the most important medicines, such as the antibiotic penicillin and the immunosuppressant cyclosporine, were derived from fungi. asm.orgfrontiersin.org These natural products continue to be a significant source of new therapeutic agents and lead compounds for treating a wide array of human diseases, including cancer, infectious diseases, and inflammatory disorders. asm.orgnih.gov The unique and often complex scaffolds of fungal metabolites provide chemical novelty that is often difficult to achieve through synthetic chemistry alone. frontiersin.org

Furthermore, the study of fungal secondary metabolites contributes significantly to the field of chemical biology by providing molecular probes to investigate cellular processes. The diverse biological activities of these compounds, ranging from antimicrobial and antiviral to anticancer and immunosuppressive, offer tools to dissect complex biological pathways. tandfonline.comnih.gov

Overview of Naphthyl-Naphthoquinone Chemistry and Biosynthesis in Fungi

Naphthyl-naphthoquinones are a class of aromatic compounds characterized by a naphthalene (B1677914) ring system linked to a naphthoquinone moiety. ird.fr Naphthoquinones, in general, are widespread in nature, produced by plants, bacteria, and fungi, and exhibit a broad spectrum of biological activities. researchgate.netresearchgate.net In fungi, these compounds are often pigments responsible for the coloration of fungal structures. scienceopen.com

The biosynthesis of fungal naphthoquinones typically follows the polyketide pathway. nih.gov This pathway involves the sequential condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to generate the final naphthoquinone scaffold. nih.gov Specifically, many fungal naphthalenones and naphthoquinones are derived from the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthetic pathway. nih.gov It has been postulated that Hypoxylone is biosynthesized through the phenolic coupling of a juglone-like precursor with itself. ird.fr

The chemical structure of naphthyl-naphthoquinones allows them to participate in redox reactions, a property that is often linked to their biological activity. researchgate.net The quinone moiety can accept electrons, leading to the formation of reactive oxygen species, which can have cytotoxic effects on other organisms. researchgate.net

Context of this compound as a Representative Naphthyl-Naphthoquinone from the Hypoxylaceae

This compound is a prominent naphthyl-naphthoquinone pigment isolated from fungi of the family Hypoxylaceae, a group within the Xylariales. creamjournal.orguba.ar It was first identified as the main pigment in the dark purple stromata (the fruiting body) of Hypoxylon sclerophaeum. ird.fr The family Xylariaceae is recognized as a rich source of bioactive secondary metabolites. researchgate.net

The presence and type of stromatal pigments, like this compound, are considered significant chemotaxonomic markers in the classification of Hypoxylon species and related genera. creamjournal.orgresearchgate.net Chemical profiling using techniques like high-performance liquid chromatography (HPLC) has proven to be a valuable tool in distinguishing between different species and understanding their phylogenetic relationships. creamjournal.orgresearchgate.net this compound and similar compounds are often extracted from the fungal stromata using potassium hydroxide (B78521) (KOH), which produces a characteristic color reaction used in fungal identification. researchgate.net

Recent studies have identified this compound and its derivatives in various species within the Hypoxylaceae, including those in the genus Pyrenopolyporus. mdpi.com Its presence is not only a taxonomic indicator but also points to the conserved biosynthetic machinery within this fungal family.

Research Scope and Objectives Pertaining to this compound's Academic Study

Academic research on this compound has primarily focused on several key areas:

Structural Elucidation and Chemical Characterization: A primary objective has been to determine the precise chemical structure of this compound and its derivatives. This involves the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ird.fr

Chemotaxonomy and Phylogenetics: The distribution of this compound and other secondary metabolites is used to classify fungal species within the Hypoxylaceae and to infer their evolutionary relationships. creamjournal.orgresearchgate.net The unique chemical fingerprint of a species can be as informative as its morphological characteristics.

Biosynthesis: Understanding the enzymatic steps and genetic pathways responsible for the production of this compound is a significant area of research. This knowledge can potentially be harnessed for the biotechnological production of this and related compounds. ird.frnih.gov

Biological Activity: Investigating the potential biological activities of this compound is another important research avenue. While this article will not detail specific therapeutic applications, studies have explored its general biological properties, such as potential antidiabetic or other activities. smujo.id

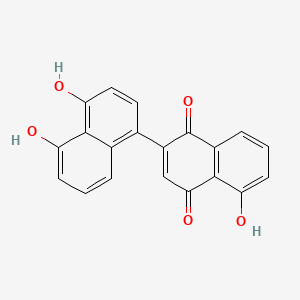

Structure

2D Structure

3D Structure

Properties

CAS No. |

89701-95-1 |

|---|---|

Molecular Formula |

C20H12O5 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

2-(4,5-dihydroxynaphthalen-1-yl)-5-hydroxynaphthalene-1,4-dione |

InChI |

InChI=1S/C20H12O5/c21-14-5-1-3-11-10(7-8-16(23)18(11)14)13-9-17(24)19-12(20(13)25)4-2-6-15(19)22/h1-9,21-23H |

InChI Key |

DWPXLJQPGHLLCH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O |

Origin of Product |

United States |

Discovery, Isolation, and Primary Characterization of Hypoxylone

Historical Account of Hypoxylone's Initial Isolation

This compound, a notable naphthyl-naphthoquinone pigment, was first brought to scientific attention through its isolation from the fungus Hypoxylon sclerophaeum. ird.frdntb.gov.ua This discovery was a significant contribution to the chemical study of Hypoxylon, a genus of saprophytic fungi that inhabit dead trees and are characterized by their colored carpophores. ird.fr At the time, chemical investigations into the pigments of this genus were limited, with previous studies primarily focusing on mitorubrin (B1238981) derivatives from Hypoxylon fragiforme. ird.fr The identification of this compound expanded the known chemical diversity within this fungal genus.

Original Source Organism: Hypoxylon sclerophaeum

The primary source from which this compound was first identified is the dark purple carpophores (fruiting bodies) of the fungus Hypoxylon sclerophaeum. ird.fr This species is a member of the Xylariaceae family. conicet.gov.arcreamjournal.org this compound is considered the main pigment responsible for the characteristic coloration of these fungal structures. ird.fr The compound has also been reported from other species within the Hypoxylon genus, including H. laminosum, H. polyporus, and H. nicaraguense. conicet.gov.ar

Geographical Origin and Specimen Collection Context

The original specimen of Hypoxylon sclerophaeum from which this compound was isolated was collected in French Guiana. ird.fr The fungi are described as saprophytic, meaning they live on dead trees. ird.fr The collection of these specimens was part of a broader interest in the taxonomic value of the pigments produced by Hypoxylon species. ird.fr

Methodologies for this compound Isolation from Fungal Biomass

The isolation of this compound from the fungal biomass of Hypoxylon sclerophaeum involves a multi-step process that leverages the compound's solubility and chromatographic properties.

Solvent Extraction Techniques (e.g., Dichloromethane (B109758) Extraction)

The initial step in isolating this compound involves solvent extraction. ird.fr Well-crushed carpophores of H. sclerophaeum are subjected to extraction with dichloromethane (CH₂Cl₂) at room temperature. ird.fr This process is typically repeated multiple times to ensure a thorough extraction of the pigment from the fungal material. ird.fr Dichloromethane is an effective solvent for this purpose due to its ability to dissolve this compound.

Chromatographic Separation Protocols (e.g., Column Chromatography)

Following solvent extraction, the crude extract containing this compound is further purified using chromatographic techniques. ird.frresearchgate.netijariit.com Column chromatography is a key method employed for the separation of this compound from other components in the extract. ird.frresearchgate.netijariit.com This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of pure this compound. researchgate.netijariit.com

Initial Spectroscopic Characterization Techniques

The structural elucidation of this compound was achieved through a combination of spectroscopic methods, which provided detailed information about its molecular structure and functional groups.

The mass spectrum of this compound revealed an intense molecular ion peak (M⁺) at m/z 332.0684, which corresponds to the molecular formula C₂₀H₁₂O₅. ird.fr This formula indicates a high degree of unsaturation, suggesting an aromatic structure. ird.fr

Infrared (IR) spectroscopy provided insights into the functional groups present in the molecule. ird.fr Key absorption bands were observed for hydroxyl groups (3290 cm⁻¹), a conjugated carbonyl group (1665 cm⁻¹), a conjugated and chelated carbonyl group (1637 cm⁻¹), and aromatic double bonds (1608 and 1523 cm⁻¹). ird.fr

Nuclear Magnetic Resonance (NMR) spectroscopy was crucial in determining the precise arrangement of atoms. The ¹H NMR spectrum showed signals for nine aromatic protons and three hydroxyl protons. ird.fr The ¹³C NMR spectrum confirmed the presence of 20 sp² hybridized carbon atoms, including three hydroxyl-substituted carbons and two carbonyl carbons, which accounted for all five oxygen atoms in the molecular formula. ird.fr

The primary UV absorption band of the naphthalene (B1677914) nucleus was observed at 228 nm. ird.fr

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

|---|---|---|

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 332.0684 | Molecular formula: C₂₀H₁₂O₅ ird.fr |

| Infrared (IR) Spectroscopy | 3290 cm⁻¹ | Hydroxyl groups ird.fr |

| 1665 cm⁻¹ | Conjugated carbonyl group ird.fr | |

| 1637 cm⁻¹ | Conjugated and chelated carbonyl group ird.fr | |

| 1608 and 1523 cm⁻¹ | Aromatic double bonds ird.fr | |

| ¹H NMR Spectroscopy | Signals between δ 6.60 and 7.80 | Nine aromatic protons ird.fr |

| δ 8.36 (2H) and 12.18 (1H) | Three hydroxyl protons ird.fr | |

| ¹³C NMR Spectroscopy | Signals at δ 155.3, 155.7, and 162.1 | Three hydroxyl-substituted carbons ird.fr |

| Signals at δ 184.4 and 191.7 | Two carbonyl carbons ird.fr | |

| UV Spectroscopy | 228 nm | Primary absorption band of naphthalene nucleus ird.fr |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Mitorubrin |

| Urceolone |

| Vermelhotin |

| Hypoxyvermelhotins A-C |

| Truncatone |

| Hypoxylonols |

| Cohaerins |

| Multiformins |

| Truncaquinones |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy was instrumental in characterizing the chromophore of this compound, which is the part of the molecule responsible for its color. The analysis revealed a complex electronic structure, consistent with its classification as a naphthyl-naphthoquinone. ird.fr The UV-Vis spectrum, recorded in ethanol, showed multiple absorption maxima (λmax), indicating a highly conjugated system of pi (π) electrons. ird.fr The presence of multiple bands across both the UV and visible regions is characteristic of large, aromatic quinone structures.

The specific absorption peaks provide insight into the various electronic transitions occurring within the molecule. The data from the UV-Vis analysis is summarized in the table below.

| Wavelength (λmax) (nm) | log ε |

| 228 | 4.4 |

| 250 | 3.9 |

| 319 | 3.7 |

| 334 | 3.7 |

| 418 | - |

| Data sourced from Bodo et al., 1983. ird.fr |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provided critical information for identifying the specific functional groups present in the this compound molecule. The IR spectrum confirmed the presence of hydroxyl and carbonyl groups, which are key features of its chemical structure. ird.fr

The spectroscopic data strongly suggested a quinonoid structure where one carbonyl group is strongly hydrogen-bonded to an adjacent hydroxyl group, a common feature in such pigments. ird.fr The distinct absorption bands observed in the IR spectrum are detailed below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3290 | Hydroxyl groups (-OH) |

| 1665 | Conjugated carbonyl group (C=O) |

| 1637 | Conjugated and chelated (H-bonded) carbonyl group (C=O) |

| 1608 | Aromatic double bonds (C=C) |

| 1523 | Aromatic double bonds (C=C) |

| Data sourced from Bodo et al., 1983. ird.fr |

Elucidation of Hypoxylone S Chemical Structure and Stereochemistry

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in structure elucidation, providing unparalleled insight into the chemical environment of individual atoms within a molecule. researchgate.netrsc.orgnih.gov For Hypoxylone, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was instrumental in mapping out its complex aromatic structure. ird.fr

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique used to determine the number and type of hydrogen atoms in a molecule. acdlabs.complos.org The ¹H NMR spectrum of this compound revealed detailed information about its proton environments. ird.fr Analysis of the spectrum showed signals corresponding to nine aromatic protons, which resonate in the region between δ 6.60 and 7.80 ppm. ird.fr Additionally, three signals for hydroxyl protons were observed at δ 8.36 (2H) and δ 12.18 (1H). ird.fr The significant downfield shift of the hydroxyl proton at δ 12.18 suggests it is chelated, likely through intramolecular hydrogen bonding to a nearby carbonyl group, a common feature in quinonoid structures. ird.fr The presence of three hydroxyl groups was further confirmed by the formation of a triacetyl derivative. ird.fr

The specific chemical shifts and coupling constants for the protons in this compound provide critical data for defining the substitution patterns on the aromatic rings. ird.frnih.gov

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.61 | s | |

| H-6 | 7.71 | d | 8.0 |

| H-7 | 7.30 | t | 8.0 |

| H-8 | 7.64 | d | 8.0 |

| H-2' | 6.84 | s | |

| H-5' | 7.50 | d | 8.5 |

| H-6' | 7.04 | t | 8.5 |

| H-7' | 7.78 | d | 8.5 |

| H-8' | 7.20 | s | |

| 5-OH, 1'-OH | 8.36 | s | |

| 4'-OH | 12.18 | s |

Data sourced from Horizon IRD. ird.fr

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |

| C-1 | 191.7 | C-1' | 155.7 |

| C-2 | 125.6 | C-2' | 108.9 |

| C-3 | 110.1 | C-3' | 148.4 |

| C-4 | 184.4 | C-4' | 162.1 |

| C-4a | 131.9 | C-4a' | 115.1 |

| C-5 | 155.3 | C-5' | 128.0 |

| C-6 | 137.6 | C-6' | 117.8 |

| C-7 | 124.7 | C-7' | 130.8 |

| C-8 | 119.5 | C-8' | 109.9 |

| C-8a | 115.3 | C-8a' | 132.8 |

Data sourced from Horizon IRD. ird.fr

While 1D NMR spectra identify the types of protons and carbons present, 2D NMR techniques are crucial for establishing the connectivity between them, ultimately revealing the molecule's complete structural formula. epfl.chnd.edu

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com This helps in piecing together spin systems within the molecule, such as the sequence of protons on an aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, providing definitive one-bond C-H connections. sdsu.eduprinceton.edu This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. epfl.ch

In the elucidation of this compound's structure, the connectivity between its two main substructures (a juglone-like precursor and another naphthyl unit) was determined. ird.fr A critical piece of evidence came from a proton-coupled ¹³C NMR spectrum, a technique that provides information similar to what can be derived from HMBC. The observation of a doublet for the C-1 carbonyl carbon (J = 11.5 Hz) and a sharp singlet for the C-4 carbonyl carbon established a three-bond coupling (³JCH) for C-1, which was only possible in one of the two proposed isomeric structures, thus confirming the final structure of this compound. ird.fr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's weight and, through fragmentation, its structure. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four decimal places or better. measurlabs.cominnovareacademics.inmsesupplies.com This high precision allows for the determination of a molecule's elemental formula from its exact mass. measurlabs.comnih.gov For this compound, HRMS was used to measure the mass of the molecular ion (M⁺). ird.fr The experimentally determined value was m/z = 332.0684. ird.fr This value is in excellent agreement with the calculated exact mass for the molecular formula C₂₀H₁₂O₅, which is 332.0685. ird.fr This result definitively established the elemental composition of this compound and laid the foundation for its structural elucidation. ird.fr

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed. labmanager.comnationalmaglab.orgwikipedia.org This process, often involving collision-induced dissociation (CID), provides valuable information about the connectivity of atoms within the molecule by revealing how it breaks apart. unt.edumdpi.com The resulting fragmentation pattern serves as a structural fingerprint. labmanager.com

In the initial mass spectrum of this compound, it was noted that there were few ion fragments, and those present were of low abundance. ird.fr This observation suggests that the molecular ion of this compound is very stable and resistant to fragmentation under the initial ionization conditions. ird.fr Such stability is characteristic of highly conjugated and aromatic systems, which is consistent with the proposed naphthyl-naphthoquinone structure of this compound. ird.fr

Chemical Transformation Studies for Structural Confirmation

To corroborate data obtained from spectroscopic techniques such as NMR and mass spectrometry, chemical transformation studies are employed. By selectively modifying the functional groups of this compound and analyzing the resulting products, chemists can confirm the presence and positioning of these groups.

The presence of hydroxyl (-OH) groups in this compound was confirmed through acetylation. When this compound (1) is treated with an acetylating agent, a triacetyl derivative (2) is formed. ird.fr This transformation confirms the existence of three hydroxyl functions within the molecule. ird.fr The reaction involves the substitution of the hydrogen atom in each hydroxyl group with an acetyl group (-COCH₃).

The structural confirmation is further supported by analyzing the changes in the ¹H NMR spectrum following acetylation. The downfield shifts of specific aromatic proton signals upon acetylation are particularly informative. For instance, the observed shifts for protons H-8 and H-2', as well as H-7', indicate that they are positioned ortho (adjacent) to a hydroxyl group in the original this compound molecule. ird.fr This spectroscopic shift data is crucial for assigning the exact location of the hydroxyl groups on the naphthyl and naphthoquinone rings.

| Compound | Transformation | Key Spectroscopic Observation | Inference |

|---|---|---|---|

| This compound (1) | Treatment with Acetic Anhydride (B1165640)/Pyridine | Three acidic protons observed in ¹H NMR (δ 8.36 (2H), 12.18 (1H)) | Presence of three hydroxyl groups |

| Triacetylthis compound (2) | Disappearance of hydroxyl proton signals; Appearance of acetyl proton signals; Significant downfield shifts for H-8, H-2', and H-7' | Confirms three hydroxyl groups; Proximity of these protons to the hydroxyl locations |

Methylation reactions provide further insight into the different chemical environments of the hydroxyl groups. When this compound (1) is treated with diazomethane (B1218177) (CH₂N₂), the reaction yields a mixture of two monomethyl ethers, identified as 1'-O-Methyl-hypoxylone (3) and 5-O-Methyl-hypoxylone (4). ird.fr

This reaction demonstrates regioselectivity, meaning the methyl group is preferentially added to specific hydroxyl groups over others. The formation of two distinct monomethyl ethers rather than a single product or a trimethylated product under these conditions highlights the different reactivity of the three hydroxyl groups. The hydroxyl group at C-5 is chelated to the C-4 carbonyl group, reducing its reactivity, while the hydroxyls at C-1' and C-8' on the naphthalene (B1677914) ring exhibit different levels of steric hindrance and acidity, leading to the formation of the two observed isomers. ird.fr The separation and characterization of these two products helped to definitively place the hydroxyl groups. ird.fr

| Reactant | Reagent | Products | Significance |

|---|---|---|---|

| This compound (1) | Diazomethane (CH₂N₂) | 1'-O-Methyl-hypoxylone (3) and 5-O-Methyl-hypoxylone (4) | Demonstrates regioselectivity and confirms the differential reactivity of the three hydroxyl groups, aiding in their positional assignment. |

Comparative Structural Analysis with Known Naphthyl-Naphthoquinones

The structure of this compound, established as 2-(4,5-dihydroxynaphthalen-1-yl)-5-hydroxynaphthalene-1,4-dione, places it within the naphthyl-naphthoquinone class of pigments. ird.frnih.gov Its structure suggests a biosynthetic origin involving the phenolic coupling of a precursor similar to juglone (B1673114) (7). ird.fr Juglone is a simpler naphthoquinone, and comparing it to one half of the this compound molecule reveals the foundational structural unit.

This compound is one of several related pigments found in fungi of the Hypoxylon genus. nih.govpensoft.net Its structure can be compared with other 1,2'-binaphthyl natural products, such as the hinnulins, which also feature two linked naphthalene-type subunits. acgpubs.org However, unlike some other dimeric naphthoquinones, this compound consists of a naphthalene ring system linked to a naphthoquinone moiety. ird.fr This specific arrangement distinguishes it from compounds like mitorubrin (B1238981), which are azaphilone pigments also found in Hypoxylon species but belong to a different chemical class. nih.govpensoft.net Another related compound isolated from Xylariaceae is urceolone, which shares the binaphthalene core. chimia.ch The comparative analysis of these naturally occurring analogues is essential for understanding the structural diversity generated by fungal metabolic pathways.

Biosynthetic Pathways and Genetic Basis of Hypoxylone Production

Proposed Biosynthetic Origin of Hypoxylone

The molecular architecture of this compound suggests a biosynthetic route that leverages common fungal metabolic strategies, primarily involving the assembly of a polyketide backbone followed by specific oxidative modifications.

Polyketide synthases (PKSs) are large, multi-domain enzymes that produce a wide array of secondary metabolites in fungi, bacteria, and plants. wikipedia.orgnih.gov These enzymatic complexes build polyketide chains through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. wikipedia.orgmdpi.com The resulting polyketide chain can then undergo various modifications and cyclizations to produce a vast diversity of chemical structures. nih.gov

In fungi, Type I PKSs are the most common, consisting of large, multifunctional proteins with several catalytic domains. wikipedia.orgnih.gov The minimal domains required are a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). mdpi.com Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), determine the reduction state of the growing polyketide chain, leading to either aromatic or highly reduced products. mdpi.comresearchgate.net The genetic potential of fungi to produce polyketides has been more fully appreciated with the availability of genomic sequences, allowing for the identification of numerous PKS genes. nih.gov The biosynthesis of this compound is proposed to originate from a PKS pathway, where a specific PKS enzyme assembles the foundational carbon skeleton that is later modified to form the final naphthoquinone structure.

Following the initial formation of a phenolic scaffold by a PKS, oxidative coupling is a critical step in the biosynthesis of many complex natural products. wikipedia.orgrsc.org This process involves the joining of two phenolic compounds through either C-C or C-O bonds, often catalyzed by enzymes like laccases or cytochrome P450s. wikipedia.orgdtu.dk These reactions typically proceed through radical intermediates. researchgate.netnih.gov

The structure of this compound, a naphthoquinone, suggests a possible biosynthetic relationship to other known naphthoquinones like Juglone (B1673114). The biosynthesis of Juglone in plants such as the black walnut involves intermediates from the phylloquinone (Vitamin K1) pathway. nih.govnih.govusda.gov While the specific precursors for this compound are distinct, the general mechanism of forming the naphthoquinone core likely involves the oxidative cyclization and modification of a polyketide-derived phenolic precursor. This process would involve specific hydroxylations and subsequent oxidations to yield the characteristic quinone structure, a common biosynthetic transformation in the formation of such compounds. wikipedia.org

Identification of Biosynthetic Precursors and Intermediates

Understanding the specific molecules that serve as building blocks and intermediates is key to fully elucidating a biosynthetic pathway. For compounds within the Hypoxylaceae family, comparative metabolomics has identified key shared intermediates.

Binaphthalene tetrol (BNT) is a well-established and chemotaxonomically significant metabolite found in the stromata of fungi from the Hypoxylaceae family, including species of Daldinia and Hypoxylon. nih.govtandfonline.com BNT itself is formed through the oxidative dimerization of a naphthalene (B1677914) precursor. Its presence is often used as a marker for this family of fungi. tandfonline.com More importantly, BNT and its monomeric naphthalene precursors are known intermediates in the biosynthesis of more complex polycyclic pigments. A laccase gene has been identified as being involved in the radical coupling of 1,8-dihydroxynaphthalene (DHN) precursors, likely via a BNT intermediate, to form complex structures. nih.gov While not a direct precursor to this compound, the well-studied pathway to BNT and its subsequent conversion to other pigments in Hypoxylaceae serves as a crucial model for the types of phenolic coupling and tailoring reactions that likely occur in this compound biosynthesis.

Genomic and Metabolomic Approaches to Biosynthetic Pathway Discovery

Modern strategies for discovering and characterizing biosynthetic pathways rely heavily on the integration of genomics and metabolomics, allowing researchers to link genes to the production of specific molecules. wur.nlnih.govmaxapress.com

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). nih.govfrontiersin.org This clustering facilitates the coordinated expression of all necessary enzymes, including the core synthase (like a PKS) and various tailoring enzymes (e.g., oxidoreductases, methyltransferases). researchgate.net

The advent of affordable whole-genome sequencing has made it possible to systematically search, or "mine," fungal genomes for putative BGCs. nih.govnih.govmdpi.com Bioinformatic tools such as antiSMASH and BiG-SCAPE are used to identify the characteristic core genes of BGCs and predict the class of molecule they produce. nih.govtandfonline.com Recent studies on the Hypoxylaceae family have utilized high-quality genome sequences to survey the diversity of their biosynthetic pathways, identifying hundreds of BGCs. nih.govnih.govresearchgate.net Many of these clusters have no known product, highlighting the vast, untapped biosynthetic potential of these fungi. nih.gov The specific BGC responsible for this compound production would be identified through this genome mining approach, followed by functional characterization of the PKS and other key genes within the predicted cluster to confirm their role. researchgate.net

Research Approaches in this compound Biosynthesis

| Approach | Description | Key Enzymes/Elements | Relevance to this compound |

| Polyketide Synthesis | Assembly of a carbon backbone from simple acyl-CoA units by a large, multi-domain enzyme complex. wikipedia.orgmdpi.com | Polyketide Synthase (PKS), Acyltransferase (AT), Ketosynthase (KS), Acyl Carrier Protein (ACP) | Forms the fundamental molecular scaffold of this compound. |

| Phenolic Coupling | Oxidative dimerization or cyclization of phenolic precursors to form more complex structures. wikipedia.orgrsc.org | Laccases, Cytochrome P450s | Critical for forming the final polycyclic naphthoquinone structure from a simpler polyketide-derived precursor. |

| Genome Mining | Computational analysis of genome sequences to identify clusters of genes involved in secondary metabolism. frontiersin.orgmdpi.com | Biosynthetic Gene Clusters (BGCs) | Allows for the identification of the specific set of genes responsible for producing this compound. |

| Metabolomics | Large-scale study of small molecules (metabolites) within an organism to identify precursors and intermediates. wur.nl | Binaphthalene Tetrol (BNT), 1,8-Dihydroxynaphthalene (DHN) | Helps identify known precursors in related pathways, providing clues to the specific building blocks of this compound. |

Bioinformatic Tools for BGC Prediction (e.g., antiSMASH, BIG-SLiCE)

The identification of the genetic blueprint for this compound production relies heavily on sophisticated bioinformatic tools designed to mine fungal genomes for biosynthetic gene clusters (BGCs). BGCs are discrete regions in the genome that contain all the necessary genes for the synthesis of a specific secondary metabolite. nih.gov The process of identifying these clusters is a critical first step in understanding the biosynthesis of natural products.

A primary tool in this endeavor is the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH). nih.govgithub.io This pipeline automates the detection and annotation of BGCs within a given genome sequence. dtu.dk antiSMASH functions by identifying the core biosynthetic genes, such as Polyketide Synthase (PKS) or Nonribosomal Peptide Synthetase (NRPS) genes, which are central to the production of many fungal secondary metabolites. nih.govnih.gov It utilizes a library of profile Hidden Markov Models (pHMMs) specific to the conserved enzymatic domains found in these core enzymes to scan genomic data. nih.gov Once a potential core gene is identified, antiSMASH analyzes the surrounding genomic region to define the boundaries of the BGC, often identifying genes for tailoring enzymes, transporters, and regulators that are co-located. nih.gov For fungal genomes, antiSMASH can employ algorithms like ClusterFinder to predict BGC boundaries based on the local frequency of protein domains associated with secondary metabolism. nih.govyoutube.com

Following the prediction of individual BGCs by antiSMASH, large-scale comparative analysis is performed using tools like BiG-SLiCE (Biosynthetic Gene Cluster Similarity, Linage, and Community Evaluation). nih.govnih.gov BiG-SLiCE is designed to cluster massive numbers of BGCs from numerous genomes into Gene Cluster Families (GCFs) based on their architectural similarity. nih.govresearchgate.net By converting BGCs into numerical vectors, it can group them in a highly scalable, non-pairwise manner. nih.gov This comparative approach is vital for placing a newly identified BGC, such as the one predicted for this compound, into a broader context. It allows researchers to see if the cluster is related to other known GCFs responsible for producing structurally similar compounds, or if it represents a novel biosynthetic pathway. nih.govnih.gov A study of 13 species within the Hypoxylaceae family, which includes the producers of this compound, identified 783 BGCs that were organized into 375 GCFs, revealing that the majority of these clusters did not correspond to known products, highlighting the vast untapped biosynthetic potential in these fungi. nih.govnih.gov

Elucidation of PKS-Nonribosomal Peptide Synthetase (NRPS) Hybrid Clusters

The chemical structure of many complex fungal metabolites, likely including this compound, originates from hybrid biosynthetic pathways that merge two major enzymatic systems: Polyketide Synthases (PKSs) and Nonribosomal Peptide Synthetases (NRPSs). nih.gov The genes encoding these systems are often found together in PKS-NRPS hybrid clusters. nih.gov Genome mining of fungi in the Hypoxylaceae family has revealed a significant number of these hybrid BGCs, underscoring their importance in generating chemical diversity. nih.govnih.gov

PKS-NRPS hybrid systems are massive, multi-domain enzymes that function as molecular assembly lines. nih.govnih.gov They combine the catalytic machinery of both pathways to create molecules with a scaffold derived from both acyl-CoA precursors (the polyketide portion) and amino acids (the peptide portion). nih.gov

Polyketide Synthase (PKS) Modules : These modules are responsible for synthesizing the polyketide backbone of the molecule. Each module catalyzes the addition of a small carboxylic acid unit, typically derived from acetyl-CoA or malonyl-CoA, through a series of condensation reactions. nih.govnih.gov

Nonribosomal Peptide Synthetase (NRPS) Modules : These modules are responsible for incorporating amino acids into the growing molecular chain. nih.gov Each NRPS module specifically recognizes, activates, and appends a single amino acid, which can include both standard proteinogenic and non-proteinogenic varieties. wikipedia.orgmdpi.com

The elucidation of these hybrid clusters involves identifying BGCs that contain genes for both PKS and NRPS megasynthases. researchgate.net Bioinformatic tools can detect the characteristic domain architectures of both enzyme types within a single gene or adjacent genes in a cluster. nih.gov The sequence and organization of the modules and their constituent domains within the hybrid cluster provide a predictive blueprint for the final chemical structure. mdpi.com For instance, a synteny analysis of PKS-NRPS hybrid clusters in Hypoxylon lechatii allowed for comparison with known gene clusters responsible for producing compounds like ilicicolin H and equisetin, providing insights into the potential products of these pathways. researchgate.net This integration of polyketide and peptide biosynthetic logic allows for the creation of a vast array of structurally complex and biologically active compounds that would not be possible through either pathway alone. nih.gov

Enzymatic Machinery Involved in this compound Biosynthesis

The synthesis of a complex secondary metabolite like this compound is a multi-step process orchestrated by a dedicated set of enzymes encoded within its BGC. This enzymatic machinery can be broadly categorized into core synthases, which build the initial molecular backbone, and tailoring enzymes, which modify this scaffold to produce the final, functional molecule.

Core Biosynthetic Enzymes: The foundational structure of this compound is assembled by large, modular megasynthases. Given the prevalence of PKS-NRPS hybrid clusters in the Hypoxylon genus, it is highly probable that the core machinery involves both enzyme types. nih.govnih.gov

Polyketide Synthases (PKSs): These enzymes are responsible for creating the polyketide portion of the molecular backbone. Fungal PKSs are typically large, multi-domain proteins where each domain performs a specific catalytic function. nih.govmdpi.com Key domains include the Ketosynthase (KS), Acyltransferase (AT), and an Acyl Carrier Protein (ACP) that shuttles the growing polyketide chain between catalytic sites. mdpi.com

Nonribosomal Peptide Synthetases (NRPSs): If this compound has a peptide component, NRPSs are the core enzymes responsible for its inclusion. nih.gov NRPSs are also modular, with each module incorporating one amino acid. nih.gov A typical module contains an Adenylation (A) domain for substrate recognition and activation, a Thiolation or Peptidyl Carrier Protein (T/PCP) domain to carry the activated amino acid, and a Condensation (C) domain to form the peptide bond. mdpi.comnih.gov

Tailoring Enzymes: Once the core scaffold is assembled by the PKS-NRPS machinery, it undergoes a series of modifications by tailoring enzymes. These enzymes are crucial for the final chemical structure and biological activity of the metabolite. The genes for these enzymes are typically located within the same BGC as the core synthases. mdpi.com Based on the known diversity of compounds in the Hypoxylaceae family, the enzymatic machinery for this compound likely includes:

Oxidoreductases: This is a broad class of enzymes that catalyze oxidation and reduction reactions. FAD-dependent monooxygenases, for example, are frequently found in fungal BGCs and are responsible for introducing hydroxyl groups or catalyzing ring closures and rearrangements. nih.gov

Transferases: These enzymes transfer functional groups, such as methyl (methyltransferases) or acyl groups, to the molecular scaffold, further diversifying its structure.

Cyclases/Thioesterases (TE): In the final step of biosynthesis, a Thioesterase (TE) domain, often located at the end of the PKS or NRPS assembly line, is responsible for releasing the completed molecule. nih.gov This release often involves an intramolecular cyclization reaction, which is a common feature in many polyketides and nonribosomal peptides. mdpi.com

The coordinated action of these core and tailoring enzymes within the metabolic pathway ensures the efficient and specific production of the final this compound compound.

Table of Mentioned Compounds

Natural Occurrence and Ecological Context of Hypoxylone Producing Fungi

Primary Fungal Host: Hypoxylon sclerophaeum

The primary and definitive source from which hypoxylone was first isolated and identified is the fungus Hypoxylon sclerophaeum. This species is a member of the Xylariaceae family, a group of fungi known for their saprophytic lifestyle on dead wood. creamjournal.org this compound serves as the principal pigment responsible for the dark purple coloration of the stromata, the dense structural tissue that contains the fungal fruiting bodies. creamjournal.org The isolation of this compound from the dichloromethane (B109758) extract of H. sclerophaeum fruiting bodies was a significant step in the chemotaxonomic understanding of this genus. creamjournal.org Spectroscopic analysis, including mass spectrometry and NMR, was crucial in elucidating its unique naphthyl-naphthoquinone structure. creamjournal.org

Distribution Across Hypoxylon Species and Allied Genera within Hypoxylaceae

The occurrence of this compound and structurally related compounds extends beyond a single species, indicating a broader chemotaxonomic significance within the Hypoxylaceae family.

Recent taxonomic and chemical investigations have revealed the presence of this compound as a major secondary metabolite in species of the genus Pyrenopolyporus, which was previously considered part of the genus Hypoxylon. mdpi.com Notably, stromata of both Pyrenopolyporus bambusicola and Pyrenopolyporus laminosus contain this compound as a major constituent. creamjournal.org In these species, this compound is typically found alongside binaphthalene tetrol (BNT) and an unknown hydroxy derivative of this compound. creamjournal.org The consistent presence of this chemical profile in both P. bambusicola and P. laminosus underscores its chemotaxonomic value in defining this genus. creamjournal.org While morphologically distinct, the resemblance of their secondary metabolite profiles suggests a close phylogenetic relationship. creamjournal.org

The family Xylariaceae is renowned for its prolific production of a diverse array of secondary metabolites, which serve as valuable chemotaxonomic markers. creamjournal.orgnih.gov The secondary metabolite profiles can be highly species-specific and are often correlated with phylogenetic relationships. creamjournal.org

While this compound-producing fungi like Hypoxylon sclerophaeum and Pyrenopolyporus species are characterized by their naphthoquinone pigments, other genera within the Hypoxylaceae produce different classes of compounds. For instance, many species within the genus Hypoxylon and the closely related genus Daldinia are known for producing azaphilone pigments, such as mitorubrins and rubiginosins, which also impart color to the fungal stromata. creamjournal.orgconicet.gov.ar Another significant class of compounds found in this family are the binaphthalenes. nih.gov

The production of certain secondary metabolites is often consistent within specific lineages. For example, the presence of mitorubrin-type pigments is widespread in many Hypoxylon species, while daldinones and truncatones are characteristic of some Daldinia species. creamjournal.org The discovery of this compound in Pyrenopolyporus species, which were formerly classified as Hypoxylon, highlights how chemical analysis can aid in refining taxonomic classifications. mdpi.com The distinct chemical profile of these fungi, dominated by a naphthoquinone rather than the more common azaphilones, supports their segregation into a separate genus. creamjournal.orgmdpi.com

| Genus | Primary Secondary Metabolites | Reference |

|---|---|---|

| Hypoxylon (some species) | Mitorubrins, Rubiginosins (Azaphilones) | creamjournal.org |

| Daldinia | Daldinones, Truncatones, Binaphthalenes | creamjournal.org |

| Pyrenopolyporus | This compound (Naphthoquinone), Binaphthalene tetrol (BNT) | creamjournal.org |

| Annulohypoxylon | Cohaerin-type azaphilones | researchgate.netnih.gov |

Ecological Roles of this compound-Producing Fungi

Fungi belonging to the Hypoxylaceae, including those that produce this compound, occupy important ecological niches, primarily as saprotrophs and endophytes. tandfonline.compensoft.net

The most prominent ecological role of this compound-producing fungi like Hypoxylon sclerophaeum and Pyrenopolyporus species is as saprotrophs on dead and decaying wood. creamjournal.orgresearchgate.net These fungi are frequently found on fallen logs, stumps, and branches of hardwood trees. plantiary.com As primary decomposers, they play a crucial role in forest ecosystems by breaking down complex organic polymers in wood, such as cellulose (B213188) and lignin (B12514952). plantiary.comzobodat.at This process of decomposition is vital for nutrient cycling, returning essential elements to the soil and making them available for other organisms. plantiary.com The ability of these fungi to degrade lignocellulose is a key factor in their success as wood-decaying organisms. plantiary.com

Fungi capable of producing this compound and related compounds are saprotrophic, primarily inhabiting and decomposing dead wood. Their distribution is extensive, spanning various continents and climate zones, with a notable diversity in tropical and subtropical regions. mdpi.comresearchgate.net These fungi play a crucial role in forest ecosystems by breaking down complex organic materials like lignin and cellulose, thereby contributing to nutrient cycling. plantiary.complantiary.com

Geographic Distribution and Habitat Diversity of Producer Organisms

The geographic range and habitat of fungi known to produce this compound are closely tied to the distribution of their host trees. Many of these fungal species exhibit a preference for specific types of wood, particularly hardwoods. plantiary.comtandfonline.com

Hypoxylon species are found globally, with a significant number of species documented in the American tropics. sinica.edu.tw The distribution of some Hypoxylon species is believed to have been influenced by continental drift, following the distribution of their host plants. sinica.edu.tw For instance, Hypoxylon bovei is associated with Nothofagus trees in both South America and New Zealand. sinica.edu.tw

Hypoxylon fragiforme , commonly known as the Beech Woodwart, is widespread in Britain, Ireland, mainland Europe, and North America. first-nature.com As its name suggests, it is most commonly found on the dead wood of Beech trees (Fagus), but has also been recorded on other hardwoods such as alder, birch, hornbeam, poplar, oak, and sorbus. first-nature.comfree.fr It thrives in deciduous forests with rich soil and abundant organic matter. ontosight.ai

Hypoxylon rubiginosum , or the Rusty Woodwart, is prevalent in northern temperate regions, including Europe and North America. free.frmycoguide.com It is a very common species found on the bark or decorticated wood of a wide variety of hosts. free.fr While it frequently colonizes Fraxinus (ash), Salix (willow), and Ulmus (elm), it has also been identified on Acer (maple), Betula (birch), Corylus (hazel), Fagus (beech), Quercus (oak), and many others. free.frmycoguide.com Tropical variants of this species are found in regions like Hong Kong, primarily on hosts such as Bambusa and Hevea. tandfonline.com Some research suggests that what was once considered a single species is actually an assemblage of different species, with the true H. rubiginosum being confined to northern temperate zones. mdpi.com

Daldinia concentrica , known as King Alfred's Cakes, is common and widespread throughout Britain, Ireland, mainland Europe, North America, and Australia. first-nature.com It is primarily saprobic on the dead or dying hardwood of ash trees, though it can also be found on beech and occasionally other hardwoods. first-nature.comwildfooduk.com It thrives in moist, shaded environments like woodlands, forests, and wetland areas, often on old logs and stumps. wildflowerweb.co.uk

Annulohypoxylon archeri has a pantropical distribution. tandfonline.com It has been recorded in the Amazon Rainforest in Brazil, Colombia, and has been noted in Texas, USA. tandfonline.comgbif.orgasergeev.com This species grows on decaying branches and trunks in forest environments. tandfonline.com

The following table summarizes the geographic distribution and habitat of these key this compound-producing fungi:

| Fungal Species | Common Name | Geographic Distribution | Primary Habitat and Host(s) |

| Hypoxylon fragiforme | Beech Woodwart | Britain, Ireland, Europe, North America | Saprobic on dead wood, primarily Beech (Fagus); also found on other hardwoods. first-nature.comfree.fr |

| Hypoxylon rubiginosum | Rusty Woodwart | Northern temperate areas (Europe, North America); tropical variants in Asia. tandfonline.comfree.fr | Saprobic on bark or decorticated wood of various hardwoods, especially Ash (Fraxinus), Willow (Salix), and Elm (Ulmus). free.frmycoguide.com |

| Daldinia concentrica | King Alfred's Cakes | Britain, Ireland, Europe, North America, Australia | Saprobic on dead or dying hardwood, mainly Ash (Fraxinus) and Beech (Fagus). first-nature.comwildfooduk.com |

| Annulohypoxylon archeri | Pantropical (e.g., South America, North America) | Saprobic on decayed branches and trunks in forest environments. tandfonline.comasergeev.com |

Structural Analogs, Derivatives, and Structure Activity Relationship Sar Studies of Hypoxylone

Naturally Occurring Hypoxylone Analogs

Fungi, particularly from the Xylariaceae family, are known to produce a diverse array of secondary metabolites. creamjournal.org Within this family, several compounds structurally related to this compound have been identified.

This compound itself is the primary pigment found in the dark purple carpophores of the fungus Hypoxylon sclerophaeum. ird.fr Chemical studies have revealed the presence of derivatives formed through acetylation and methylation. For instance, the treatment of this compound with acetic anhydride (B1165640) in the presence of sulfuric acid yields 5,1',8'-Tri-O-acetyl-hypoxylone . ird.fr This derivative is formed by the acetylation of the three hydroxyl groups present in the parent this compound molecule. ird.fr

Furthermore, methylation of this compound can lead to compounds like 5,1'-Di-O-acetyl-8'-O-methyl-hypoxylone . ird.fr These naturally occurring modifications highlight the biosynthetic plasticity of the producing organisms.

Beyond simple derivatization, other structurally related binaphthyl compounds have been isolated from associated fungal genera. Urceolone , a naphthyl-naphthoquinone, was isolated from Annulohypoxylon urceolatum and is thought to be derived from the same biogenetic pathway as other binaphthalene tetrols. creamjournal.orgresearchgate.net

Daldionin is another binaphthyl derivative found in cultures of the endophytic fungus Daldinia eschscholtzii. researchgate.netresearchgate.net The co-occurrence of these and other related compounds like daldinones and truncatones in Xylariaceae suggests a common biosynthetic origin from 1,8-dihydroxynaphthalene (1,8-DHN) precursors. creamjournal.orgbilkent.edu.tr

Strategies for Synthetic Modification and Derivatization

The chemical modification of natural products like this compound is a key strategy for exploring their chemical space and optimizing biological activity. aipla.orgmdpi.comuni-hannover.de Common strategies that can be applied to this compound and its analogs include:

Acetylation and Methylation: As demonstrated by the naturally occurring derivatives, the hydroxyl groups of this compound are reactive sites for esterification and etherification. ird.fr These modifications can alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can in turn affect its biological activity. nih.gov

Halogenation: Introducing halogen atoms to the aromatic rings can significantly impact electronic properties and lipophilicity, potentially enhancing biological potency. mdpi.com

Suzuki and other Cross-Coupling Reactions: For binaphthyl compounds, modern cross-coupling reactions offer a powerful tool for creating novel analogs by joining different aromatic fragments. bilkent.edu.truni-hannover.de This allows for the synthesis of unsymmetrical binaphthalenes and the introduction of a wide variety of substituents. bilkent.edu.tr

Oxidation and Reduction: The quinone moiety of this compound is susceptible to redox reactions. Modifying this part of the molecule can influence its electrochemical properties and interactions with biological targets. bilkent.edu.tr

| Compound Name | Source/Method | Reference |

|---|---|---|

| This compound | Hypoxylon sclerophaeum | ird.frnih.gov |

| 5,1',8'-Tri-O-acetyl-hypoxylone | Acetylation of this compound | ird.fr |

| 5,1'-Di-O-acetyl-8'-O-methyl-hypoxylone | Acetylation of 8'-O-methyl-hypoxylone | ird.fr |

| Urceolone | Annulohypoxylon urceolatum | creamjournal.orgresearchgate.net |

| Daldionin | Daldinia eschscholtzii | researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for identifying the specific molecular features responsible for a compound's biological effects. oncodesign-services.comrsc.org For this compound and its relatives, SAR investigations provide insights into how their structure correlates with their mechanisms of action.

While specific SAR studies on this compound are limited, general principles can be inferred from related compounds. The biological activity of polyketides and their derivatives is often linked to their ability to interact with various cellular components. mdpi.comfrontiersin.orgmdpi.com

Hydroxyl Groups: The number and position of hydroxyl groups on the naphthyl rings are critical. These groups can participate in hydrogen bonding with enzymes or other biological targets, influencing binding affinity and specificity. mdpi.comfrontiersin.org Their modification, such as through acetylation or methylation, can drastically alter this interaction. ird.fr

Quinone System: The naphthoquinone core is a key feature. Quinones are known to be electrochemically active and can participate in redox cycling, which can lead to the generation of reactive oxygen species. This mechanism is a known source of antimicrobial and cytotoxic effects in other fungal pigments. bilkent.edu.tr

This compound belongs to the broader class of fungal pigments, which includes mitorubrins and azaphilones, many of which are also found in the Xylariaceae family. creamjournal.orgnih.govtandfonline.com

Mitorubrins: These are azaphilone pigments, characterized by a highly substituted pyranoquinone core. nih.govnih.gov Like this compound, they are polyketide-derived. Comparative studies show that while both classes of pigments are produced by related fungi, they represent distinct chemotaxonomic markers. creamjournal.orgtandfonline.com The biological activities of mitorubrins are often attributed to their complex, oxygenated structures. researchgate.net

Azaphilones: This is a large class of fungal polyketides characterized by a pyranoquinone bicyclic core and often containing nitrogen. researchgate.netresearchgate.net They exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. researchgate.netnih.gov The structural difference between the naphthyl-naphthoquinone skeleton of this compound and the pyranoquinone core of azaphilones leads to different mechanisms of action and biological specificities. creamjournal.orgresearchgate.net The presence of different pigment types (e.g., this compound-like vs. azaphilone) is a key factor in the chemotaxonomic classification of Hypoxylon and related genera. nih.govtandfonline.comresearchgate.net

Chemotaxonomic and Phylogenetic Significance of Hypoxylone

Hypoxylone as a Chemotaxonomic Marker in Xylariaceae Taxonomy

The colored granules found just beneath the stromatal surface and between the perithecia of many Hypoxylon species yield distinct pigments when treated with 10% potassium hydroxide (B78521) (KOH). free.fr This simple chemical test has proven to be a highly reliable criterion for the segregation of related species, especially when combined with morphological features. free.fr The revision of the genus Hypoxylon by Ju and Rogers in 1996 was heavily influenced by these pigment data, allowing for the grouping of species with similar chemical profiles. free.fr

This compound, a naphthyl naphthoquinone pigment, is a key compound responsible for some of these color reactions. dntb.gov.ua Its presence or absence, along with that of other secondary metabolites, can be determined with high accuracy using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS). free.frnih.gov This analytical technique provides a more precise metabolite profile than the traditional KOH test, revealing a mix of constant constituents in varying proportions for a given species. free.fr The color observed in the KOH test reflects the predominant compound in this mixture. free.fr

The production of specific secondary metabolites, such as this compound-like naphthoquinones, is often characteristic of certain taxonomic levels, down to the species rank. nih.govtandfonline.com For instance, the presence of these compounds can help differentiate species that are morphologically very similar. free.fr While some species within the Xylariaceae may lack secondary metabolites in their fruiting bodies, the chemical profiles of those that do produce them are invaluable for taxonomic classification. nih.gov The identification of unknown naphthoquinones similar to this compound is considered important for the future chemotaxonomic evaluation of Xylariaceae taxa that primarily produce naphthalene-derived compounds. creamjournal.org

Integration of Chemotaxonomic Data in Polyphasic Taxonomic Approaches

Modern fungal taxonomy increasingly relies on a polyphasic approach, which integrates morphological, chemical, and molecular data to provide a more robust and stable classification system. researchgate.netsciopen.comnih.gov Chemotaxonomy, through the analysis of secondary metabolites like this compound, plays a crucial role in this integrated framework. nih.govresearchgate.netresearchgate.net

Complementary Role with Morphological Characters

Traditionally, the taxonomy of Hypoxylon and related genera was based on morphological characteristics of the stromata, perithecia, and ascospores. researchgate.netsciopen.comnih.gov However, relying solely on morphology can be misleading due to the pleomorphic nature of these fungi. researchgate.net The secondary metabolism of Hypoxylon has been found to correlate closely with morphological features, serving as a valuable complementary tool for species identification. researchgate.netsciopen.comnih.gov

For example, species that were once considered identical or closely related based on morphology have been successfully separated using their distinct chemical profiles. free.fr A classic case is the differentiation of H. perforatum from H. rubiginosum based on its yellow pigments in KOH, as opposed to the orange pigments of the latter. free.fr This integration of chemical and morphological data has been instrumental in resolving taxonomic ambiguities and refining species concepts within the Xylariaceae. nih.govpensoft.netconicet.gov.ar

Support for Species Delimitation and Generic Segregation (e.g., Parahypoxylon from Hypoxylon)

Chemotaxonomic data has been pivotal in delimiting species and even segregating entire genera. The analysis of stromatal pigments and other secondary metabolites has provided strong evidence for the establishment of new genera and the reclassification of existing species. pensoft.netnih.gov

A significant example is the segregation of the genus Parahypoxylon from Hypoxylon. pensoft.netnih.govnih.gov A polyphasic study incorporating morphological analysis, multi-locus phylogenetics, and chemotaxonomy revealed that species like Hypoxylon papillatum and the newly described Parahypoxylon ruwenzoriense produce previously unreported azaphilone pigments. pensoft.netnih.govresearchgate.net These pigments have a core scaffold similar to cohaerin-type metabolites, which are characteristic of the Hypoxylaceae. nih.govresearchgate.net This distinct chemical profile, combined with their unique phylogenetic position, justified the creation of the new genus Parahypoxylon. pensoft.netnih.govnih.gov

Similarly, the genus Pyrenopolyporus was resurrected for Hypoxylon species that possess massive stromata, long tubular perithecia, and contain naphthopyrones, including this compound-like compounds. tandfonline.comnih.gov This demonstrates the power of chemotaxonomy in providing key diagnostic characters for generic-level classification.

Correlation with Molecular Phylogenetics

The advent of molecular phylogenetics has revolutionized fungal systematics. The correlation between chemotaxonomic data and molecular phylogenies provides powerful, independent lines of evidence for taxonomic hypotheses. researchgate.netsciopen.comnih.gov

Multi-Locus Phylogenetic Analyses (e.g., ITS, LSU, TUB2, RPB2 genes)

Multi-locus phylogenetic analyses, utilizing a combination of ribosomal DNA (like the internal transcribed spacer - ITS, and the large subunit - LSU) and protein-coding genes (such as β-tubulin - TUB2, and RNA polymerase II second largest subunit - RPB2), have become the standard for resolving relationships within the Xylariaceae. tandfonline.comnih.govpensoft.netnih.govmdpi.com These analyses have largely confirmed the taxonomic arrangements that were initially proposed based on morphological and chemotaxonomic data. pensoft.netnih.gov

The species concepts within Hypoxylon and the broader Hypoxylaceae are now firmly based on this combination of holomorphic morphology, molecular phylogeny, and chemotaxonomic evidence. nih.govresearchgate.netresearchgate.net For instance, the segregation of the Hypoxylaceae as a distinct family within the Xylariales was supported by a multigene phylogeny that was in strong accordance with previously established morphological and chemotaxonomic concepts. uba.ar

Phenotypic-Genotypic Correlations in Hypoxylon and Related Genera

The integration of chemotaxonomic data (a phenotypic character) with molecular data (the genotype) has led to the establishment of strong phenotypic-genotypic correlations. sciopen.comfrontiersin.org These correlations have been instrumental in refining the taxonomy of Hypoxylon and its allies. researchgate.netresearchgate.netnih.gov

Concurrent chemotaxonomic and molecular phylogenetic studies have repeatedly demonstrated that the secondary metabolism of these fungi is a reliable predictor of their genetic relationships. researchgate.netsciopen.comnih.govnih.gov For example, the production of specific classes of compounds, such as the azaphilones in Parahypoxylon or the naphthopyrones in Pyrenopolyporus, aligns with their distinct placement in phylogenetic trees. tandfonline.comnih.gov This strong correlation between chemical profiles and genetic makeup underscores the evolutionary significance of secondary metabolism in these fungi and solidifies the role of compounds like this compound as crucial markers in a modern, integrative taxonomic framework. sciopen.commdpi.com

Advanced Analytical and Computational Approaches in Hypoxylone Research

High-Performance Liquid Chromatography (HPLC) Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating and analyzing the complex mixture of secondary metabolites found in extracts from Hypoxylon species. free.frnih.gov It is frequently used to generate a chemical "fingerprint" or profile that can be unique to a particular species, aiding in taxonomic classification. free.frpensoft.net The method's utility is significantly enhanced when coupled with advanced detectors like Diode Array Detectors (DAD) and Mass Spectrometers (MS). pensoft.netcreamjournal.orgascofrance.fr Modern approaches combine morphological studies with chemotaxonomic data from HPLC profiles and molecular phylogenetic analyses for a comprehensive classification of these fungi. pensoft.netcreamjournal.org

HPLC coupled with a Diode Array Detector (HPLC-DAD) is a powerful method for the preliminary identification of compounds like Hypoxylone. ascofrance.fr As the separated compounds elute from the HPLC column, the DAD detector records their ultraviolet-visible (UV-Vis) absorption spectra. ascofrance.fr This provides characteristic spectral data that can be compared to a library of known standards for identification. ascofrance.fr

In the context of Hypoxylon research, HPLC-DAD profiling is instrumental in:

Chemotaxonomic Differentiation: Different species of Hypoxylon often produce distinct sets of pigments and other secondary metabolites. HPLC-DAD can effectively segregate closely related species by comparing their metabolite profiles. free.frpensoft.net For instance, the profiles of stromatal pigments like mitorubrins and rubiginosins can vary significantly between morphologically similar species. creamjournal.org

Monitoring Metabolic Changes: Researchers have used HPLC profiling to track changes in secondary metabolite composition throughout the developmental stages of a fungus. A study on Hypoxylon fragiforme revealed that young, maturing stromata were rich in cytochalasins, while mature, spore-producing material contained large quantities of mitorubrin-type azaphilones. nih.gov

Quantification of Phenolic Compounds: The technique is widely used for the quantification of various phenolic compounds, and validated methods can achieve high precision and recovery rates. embrapa.brnih.gov

Pairing HPLC with a Mass Spectrometry (MS) detector creates a highly sensitive and selective analytical system (HPLC-MS) for the definitive identification and structural analysis of metabolites. measurlabs.com While HPLC separates the components of a mixture, the MS detector provides the mass-to-charge ratio (m/z) of each component, offering precise molecular weight information. measurlabs.commdpi.com

Key applications and findings in Hypoxylon research include:

Accurate Compound Identification: HPLC-MS analysis of fungal extracts allows for the accurate identification of known compounds by matching their retention times and mass spectra with those of authentic standards. mdpi.com It is particularly valuable for discriminating between very similar compounds. free.fr

Discovery of Novel Metabolites: This technique has led to the discovery of numerous new natural products from Hypoxylon and related fungi. pensoft.net For example, an investigation of the fungicolous Hypoxylon invadens led to the first description of its non-volatile secondary metabolites, which were not found in over 50 other related species previously studied. mdpi.com

Metabolite Profiling for Taxonomy: HPLC-MS is a core component of modern polyphasic taxonomy, where chemical data complements morphological and molecular data. pensoft.netascofrance.fr Studies have shown that secondary metabolite profiles generated by HPLC-MS are highly useful for distinguishing species. pensoft.nettandfonline.com

The table below summarizes findings from HPLC-DAD/MS studies on various Hypoxylon species.

| Species | Key Metabolites Identified | Research Focus | Citation(s) |

| Hypoxylon fragiforme | Cytochalasins (fragiformins A & B), Mitorubrin-type azaphilones | Ontogenetic changes in secondary metabolism | nih.gov |

| Hypoxylon invadens | Flaviolin, 3,3′-biflaviolin | First-time characterization of secondary metabolites | mdpi.com |

| Hypoxylon guilanense | Mitorubrin (B1238981), Rubiginosin C | Chemotaxonomic study of a new species | pensoft.net |

| Trichoderma hypoxylon | Trichodermamide A, Aspergillazine A & C, Harzianum B | Assessment of secondary metabolite production | researchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) with Advanced Detection

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. mdpi.com This is achieved by using columns with smaller particle sizes, which requires instrumentation capable of handling much higher backpressures. measurlabs.com When combined with state-of-the-art detection methods, UHPLC is a formidable tool for metabolomic research.

This state-of-the-art technique combines UHPLC with a diode array detector, ion mobility separation, and tandem mass spectrometry. tandfonline.comtandfonline.com The addition of ion mobility provides an extra dimension of separation based on the size, shape, and charge of the ions (measured as a collision cross-section or CCS value), which significantly enhances the ability to resolve complex mixtures and identify compounds with greater confidence. tandfonline.com The tandem MS (MS/MS) capability allows for the fragmentation of selected ions to obtain detailed structural information. tandfonline.com

Recent research highlights its importance:

High-Confidence Metabolite Dereplication: In studies of Thai fungi from the Hypoxylaceae family, UHPLC-DAD-IM-MS/MS was used to analyze stromatal extracts. The combination of high-resolution m/z, MS/MS fragmentation spectra, retention time, CCS values, and UV/Vis spectra allowed for confident dereplication (identification) of metabolites by comparison against an in-house library. tandfonline.com

Discovery and Characterization of Novel Species: The technique was crucial in the characterization of Hypoxylon luteogranulatum, a novel species from Thailand. tandfonline.comresearchgate.net Analysis revealed it produces distinct compounds, such as hypoxyvermelhotin A, setting it apart from species that produce more common azaphilone and binaphthalene pigments. tandfonline.comtandfonline.com

Identification of this compound: In a study of the genus Pyrenopolyporus, which is related to Hypoxylon, UHPLC-DAD-IM-MS/MS was used to identify major secondary metabolites from stromatal extracts. This analysis identified This compound , binaphthalene tetrol (BNT), and an unknown hydroxy derivative of this compound as the major constituents of Pyrenopolyporus bambusicola. mdpi.com

The table below details metabolites identified using this advanced technique.

| Species | Major Metabolites Identified | Research Focus | Citation(s) |

| Pyrenopolyporus bambusicola | This compound (1) , BNT (2), Hydroxy-hypoxylone derivative (3) | Characterization of a new species | mdpi.com |

| Pyrenopolyporus macrosporus | This compound (1) , BNT (2), two unknown isobaric compounds (4) | Characterization of a new species | mdpi.com |

| Hypoxylon luteogranulatum | Hypoxyvermelhotin A, Binaphthalene tetrol (BNT) | Characterization of a new species with distinct chemical traits | tandfonline.comtandfonline.comresearchgate.net |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) for Metabolite Fingerprinting

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a rapid, high-throughput technique used to generate characteristic molecular fingerprints of microorganisms. nih.gov In this method, the sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample molecules, which then travel through a time-of-flight tube to the detector. The time it takes for an ion to reach the detector is related to its mass-to-charge ratio. plos.org

While extensively used in clinical microbiology for the rapid identification of bacteria and fungi based on their unique ribosomal protein profiles, its application in the chemotaxonomy of Hypoxylon is an emerging area. nih.govfrontiersin.orgnih.gov

Proteomic Fingerprinting: The primary application of MALDI-TOF/MS in this field is generating a proteomic fingerprint (typically in the 2-20 kDa range) that is characteristic of a particular species or even strain. plos.org These fingerprints can be stored in databases and used for rapid and accurate identification of unknown isolates. nih.govfrontiersin.org

Taxonomic and Functional Analysis: The coupling of MALDI-TOF MS protein analysis with metabolite analyses can establish a direct link between a microbe's phylogenetic identity and its potential functional role in the environment. frontiersin.org In a polyphasic study of the genus Pyrenopolyporus, researchers used MALDI-TOF/MS for the first time to generate proteomic profiles of the fungi, demonstrating its utility as a complementary tool to metabolite profiling and DNA sequencing. mdpi.com The reproducibility of these fingerprints can be affected by sample preparation and culture conditions, making standardized protocols essential for reliable results. nih.govirb.hr

Computational Chemistry and In Silico Analysis

Computational chemistry and in silico analysis utilize computer simulations and physics-based algorithms to predict the chemical and physical properties of molecules, accelerating research and reducing the costs associated with experimental work. hitgen.com While specific computational studies on this compound itself are not widely documented, the principles of computational chemistry offer powerful predictive tools for its future investigation. bioascent.commdpi.com

Potential applications for this compound research include:

Structure and Property Prediction: Quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to optimize the 3D structure of this compound and calculate a wide range of its electronic and physicochemical properties. mdpi.comfrontiersin.org This can provide insights into its stability, reactivity, and spectral characteristics.

Simulating Molecular Interactions: Methods like molecular docking could be employed to predict how this compound might bind to potential biological targets, such as enzymes or receptors. nih.gov This is a foundational technique in computer-aided drug design (CADD) that helps reveal key binding modes and guide the design of new, more potent analogues. hitgen.comnih.gov

Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. frontiersin.org For a compound like this compound, these models could forecast properties like cell permeability, metabolic stability, and potential interactions with metabolic enzymes, providing an early assessment of its drug-like potential. hitgen.comfrontiersin.org

Molecular Docking Studies (excluding human-specific targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial for hypothesizing the mechanism of action of bioactive compounds by identifying potential molecular targets. researchgate.netplos.org In the context of this compound, while human-specific targets are excluded from this discussion, molecular docking provides a powerful tool for investigating its interactions with non-human, ecologically relevant targets, such as enzymes from competing fungi or pathogenic bacteria. nih.govnih.gov

The process involves creating a 3D model of the ligand (this compound) and the target protein. The ligand's conformational flexibility is explored within the protein's binding site, and a scoring function is used to estimate the binding affinity, often reported in kcal/mol. plos.org

Potential Non-Human Targets for this compound:

Fungal Enzymes: this compound is produced by fungi, and it may play a role in interspecific competition by inhibiting enzymes of other fungi. nih.gov Potential targets include enzymes essential for fungal growth and integrity, such as chitinases (involved in cell wall remodeling) or laccases and peroxidases, which can be involved in various metabolic and detoxification processes. mdpi.com Docking studies on other fungal metabolites have successfully modeled interactions with such enzymes. nih.govuptlax.edu.mxsciensage.info

Bacterial Enzymes: Natural products often possess antimicrobial properties. Molecular docking can be used to predict if this compound binds to and inhibits essential bacterial enzymes. Established targets for other natural products include DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, and penicillin-binding proteins (PBPs) involved in cell wall synthesis. nih.govjpionline.org For example, a study on acanthoic acid biotransformation used docking to suggest that a hydroxylated derivative targeted bacterial superoxide (B77818) dismutase 1 (SOD1). nih.gov

A hypothetical molecular docking study of this compound against a bacterial enzyme is outlined in the table below.

| Parameter | Description | Example Target | Hypothetical Finding for this compound |

|---|---|---|---|

| Ligand | The small molecule being studied. | This compound | 3D structure optimized using computational chemistry methods. |

| Receptor | The target macromolecule, typically a protein. | Staphylococcus aureus DNA Gyrase Subunit B (GyrB) | 3D structure obtained from the Protein Data Bank (PDB). |

| Docking Software | Algorithm used to perform the simulation. | AutoDock, GOLD, Glide | Calculates binding energy and predicts binding pose. |

| Binding Score | An estimation of the binding affinity (e.g., in kcal/mol). Lower values indicate stronger binding. | -8.5 kcal/mol | Suggests a strong, stable interaction between this compound and the enzyme's active site. |